molecular formula C16H20ClN3OS B6038330 1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol

1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol

Cat. No. B6038330
M. Wt: 337.9 g/mol
InChI Key: AYTHQCABVBVJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "TAK-659" and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

TAK-659 inhibits BTK by binding to its active site, thereby preventing its activation and subsequent downstream signaling. This leads to a reduction in B cell activation and proliferation, which is critical in the pathogenesis of autoimmune diseases. TAK-659 has also been shown to inhibit the production of inflammatory cytokines, further supporting its potential therapeutic applications.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been shown to reduce disease activity in animal models of rheumatoid arthritis and lupus. TAK-659 has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easily accessible for researchers. TAK-659 has also been extensively studied, with a wealth of data available on its mechanism of action and potential therapeutic applications. However, one limitation of TAK-659 is its specificity for BTK, which may limit its potential applications in other disease areas.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a potential therapeutic for autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with rheumatoid arthritis and lupus. Another area of interest is the potential applications of TAK-659 in other disease areas, such as cancer and infectious diseases. Further research is needed to fully understand the potential of TAK-659 in these areas.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-2-thiophenemethanol with 2-pyridinecarboxaldehyde to produce 5-chloro-2-[(2-pyridinyl)methyl]thiophene. This intermediate is then reacted with 3-piperidinol to produce TAK-659. The synthesis method of TAK-659 is well-established, and the compound can be easily synthesized in large quantities for research purposes.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in medical research. It has been shown to be a potent inhibitor of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and activation of B cells. BTK inhibitors have been identified as a promising therapeutic target for the treatment of various autoimmune diseases, including rheumatoid arthritis and lupus.

properties

IUPAC Name

1-[3-[[(5-chlorothiophen-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c17-15-6-5-14(22-15)10-18-9-12-3-1-7-19-16(12)20-8-2-4-13(21)11-20/h1,3,5-7,13,18,21H,2,4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTHQCABVBVJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)CNCC3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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